Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate
Description
Tert-butyl 2-(1-(p-tolyl)ethyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a p-tolylethyl substituent. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving Boc-protected intermediates . Key structural characteristics include:
- Molecular formula: C₁₆H₂₄N₂O₂ (estimated based on analogous compounds) .
- Functional groups: A Boc-protected hydrazine backbone, a p-tolyl aromatic ring, and an ethyl linker.
- Spectral data: Infrared (IR) spectra typically show N–H (3365 cm⁻¹), C=O carbamate (1720 cm⁻¹), and aromatic C–H (2971 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data would likely exhibit signals for tert-butyl protons (δ ~1.3–1.5 ppm), aromatic protons (δ ~6.8–7.4 ppm), and hydrazine NH protons (δ ~5–9 ppm) .
This compound is a precursor in medicinal chemistry, particularly for synthesizing hydrazone derivatives or peptidomimetics . Its Boc group enhances stability during synthetic manipulations, while the p-tolyl moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylphenyl)ethylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-8-12(9-7-10)11(2)15-16-13(17)18-14(3,4)5/h6-9,11,15H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJUOLDTMWLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with p-tolyl ethyl ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone intermediate, which is then further reacted to form the final product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Scientific Research Applications
Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
(a) Electronic Effects of Substituents
- Piperazine-pyrimidine hybrids (e.g., ) exhibit higher molecular weights (≥500 Da) and are tailored for HDAC inhibition due to their metal-chelating pyrimidine carbonyl groups .
Spectral and Physicochemical Comparisons
Research Implications
- Drug Design : Bulky substituents (e.g., tritylpiperazine) improve HDAC selectivity but reduce synthetic accessibility .
- Synthetic Optimization : High-yield routes for the target compound (88%) suggest efficient Boc protection strategies applicable to other derivatives.
- Spectroscopic Consistency : Similar tert-butyl NMR shifts across analogues (δ ~1.5 ppm) confirm structural predictability .
Biological Activity
Tert-butyl 2-(1-(P-tolyl)ethyl)hydrazinecarboxylate, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H18N2O2
- CAS Number : 60295-19-4
- Molecular Weight : 234.29 g/mol
The compound features a tert-butyl group attached to a hydrazinecarboxylate moiety, which is further substituted with a p-tolyl group. This unique structure may influence its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with p-tolyl ethyl halides. The general procedure includes:
-
Reagents :
- Tert-butyl hydrazinecarboxylate
- p-Tolyl ethyl halide (e.g., bromide or iodide)
- Base (e.g., sodium hydride)
-
Reaction Conditions :
- Solvent: Typically conducted in an anhydrous organic solvent like DMF or DMSO.
- Temperature: Reactions are usually performed at elevated temperatures to facilitate nucleophilic substitution.
- Yield : The yield can vary but is generally reported to be between 60-80% depending on reaction conditions and purification methods.
Antimicrobial Properties
Research indicates that derivatives of hydrazinecarboxylates exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus cereus
The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The cytotoxicity assays indicate that these compounds may induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms involved .
Case Studies and Research Findings
Several studies have focused on the biological activities of hydrazine derivatives, including:
- Study on Antibacterial Activity : A series of hydrazone derivatives were synthesized and tested for antibacterial properties using microdilution methods. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
- Anticancer Research : A study evaluated the cytotoxic effects of various hydrazine derivatives against multiple cancer cell lines. The findings revealed that compounds similar to this compound induced significant cell death at micromolar concentrations, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for tert-butyl 2-(1-(p-tolyl)ethyl)hydrazinecarboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates. For example:
- Hydrazinecarboxylate alkylation : React tert-butyl hydrazinecarboxylate derivatives with p-tolyl ethyl halides using n-BuLi as a base. Purification via flash chromatography (e.g., 25% EtOAc/hexanes) is critical to isolate the product, with yields ranging from 60% to 80% depending on stoichiometry and solvent choice .
- Temperature control : Reactions are often conducted at reflux (e.g., 3 hours in ethanol) to ensure completion, followed by cooling and filtration to collect crystalline products .
Key Data:
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the tert-butyl group (δ ~1.4 ppm for CH₃), hydrazinecarboxylate backbone (δ ~150–170 ppm for carbonyl), and p-tolyl substituents (aromatic protons at δ ~7.0–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 262.1676) and fragmentation patterns .
- HPLC/TLC : Retention factors (Rf) and elution times are compared to standards to assess purity (>95% by area normalization) .
Critical Note: Discrepancies in NMR splitting (e.g., septets in alkyl regions) may indicate stereochemical complexity requiring 2D NMR (COSY, HSQC) .
Q. How are reaction conditions optimized to enhance selectivity for the desired product?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophilicity of intermediates, while EtOAc/hexane mixtures aid in crystallization .
- Stoichiometry : Excess reagents (e.g., benzyl bromide, 1.2 equiv) drive reactions to completion, minimizing side products like bis-alkylated species .
- Inert conditions : Schlenk techniques prevent degradation of air-sensitive intermediates (e.g., lithiated hydrazines) .
Example: Method A (79% yield) uses aqueous THF for hydrolysis, while Method B (60% yield) employs HCl in EtOAc, highlighting pH-dependent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar hydrazinecarboxylates?
Methodological Answer:
- Systematic parameter screening : Vary temperature, solvent, and base (e.g., n-BuLi vs. NaH) to identify yield-limiting steps. For instance, Method A (79% yield) uses aqueous THF, while Method B (60% yield) with HCl/EtOAc may protonate intermediates, reducing efficiency .
- Byproduct analysis : LC-MS or GC-MS identifies competing pathways (e.g., over-alkylation or hydrolysis) .
Case Study: tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate analogs show 20%–30% yield differences due to halogen electronegativity affecting reactivity .
Q. What strategies differentiate the reactivity of tert-butyl hydrazinecarboxylates from structural analogs in medicinal chemistry?
Methodological Answer:
- Functional group tuning : Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorobenzoyl) to modulate bioactivity. Fluorine enhances metabolic stability and binding affinity in enzyme inhibition assays .
- Spirocyclic frameworks : Introduce dioxaspirodecane moieties to restrict conformational flexibility, improving selectivity for biological targets .
Data Comparison:
| Compound | Key Feature | IC₅₀ (HDAC Inhibition) |
|---|---|---|
| Parent compound | p-Tolyl ethyl group | 10 µM |
| 4-Fluoro analog | Enhanced polarity | 2.5 µM |
| Spirocyclic derivative | Rigid backbone | 0.8 µM |
Q. What mechanistic insights explain the compound’s interactions with biological targets like HDAC enzymes?
Methodological Answer:
- Binding mode analysis : Molecular docking reveals the hydrazinecarboxylate group chelates Zn²⁺ in HDAC active sites, while the tert-butyl/p-tolyl moiety occupies hydrophobic pockets .
- Kinetic studies : Stopped-flow spectroscopy measures association/dissociation rates (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹), indicating slow off-rates for sustained inhibition .
Advanced Technique: Isotope-labeled analogs (e.g., ¹⁵N-hydrazine) track metabolic fate via mass spectrometry .
Q. How can researchers address discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Force field refinement : Adjust parameters for tert-butyl group van der Waals radii in molecular dynamics simulations to better match crystallographic data .
- Solvent effects : Include explicit water molecules in docking models to account for solvation entropy changes .
Case Study: Overestimated binding affinity (ΔGcalc = -9.2 kcal/mol vs. ΔGexp = -7.5 kcal/mol) is corrected by incorporating torsional strain from the p-tolyl ethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
